1,1-Bis(3-phenylpropyl)siletane
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Overview
Description
1,1-Bis(3-phenylpropyl)siletane: is an organosilicon compound characterized by the presence of a siletane ring substituted with two 3-phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(3-phenylpropyl)siletane can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran (THF) at low temperatures (around -10°C) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(3-phenylpropyl)siletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the siletane ring or the phenylpropyl groups.
Substitution: The siletane ring can undergo substitution reactions with different nucleophiles or electrophiles, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized siletane compounds.
Scientific Research Applications
1,1-Bis(3-phenylpropyl)siletane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential in the development of advanced materials, such as coatings and polymers, due to its unique structural properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,1-Bis(3-phenylpropyl)siletane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules or materials, resulting in desired effects such as enhanced stability, reactivity, or biological activity .
Comparison with Similar Compounds
- 1,1-Bis(3-phenylpropyl)silane
- 1,1-Bis(3-phenylpropyl)disilane
- 1,1-Bis(3-phenylpropyl)trisilane
Comparison: 1,1-Bis(3-phenylpropyl)siletane is unique due to the presence of the siletane ring, which imparts distinct structural and chemical properties compared to its analogs. The siletane ring provides enhanced stability and reactivity, making it a valuable compound for various applications. In contrast, similar compounds with silane, disilane, or trisilane structures may exhibit different reactivity and stability profiles, influencing their suitability for specific applications .
Properties
CAS No. |
879269-81-5 |
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Molecular Formula |
C21H28Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1,1-bis(3-phenylpropyl)siletane |
InChI |
InChI=1S/C21H28Si/c1-3-10-20(11-4-1)14-7-16-22(18-9-19-22)17-8-15-21-12-5-2-6-13-21/h1-6,10-13H,7-9,14-19H2 |
InChI Key |
SHWZJMCWFKVTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Si](C1)(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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